molecular formula C6H8N2O2 B070212 (3-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 180741-30-4

(3-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B070212
CAS No.: 180741-30-4
M. Wt: 140.14 g/mol
InChI Key: JZWDFOAFMVOQKR-UHFFFAOYSA-N
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Description

(3-methyl-1H-pyrazol-1-yl)acetic acid is an organic compound characterized by a pyrazole ring substituted with a methyl group at the third position and an acetic acid moiety at the first position

Scientific Research Applications

(3-methyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with therapeutic potential.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects

Mode of Action

The exact mode of action of (3-methyl-1H-pyrazol-1-yl)acetic acid is currently unknown due to the lack of specific studies on this compound. Pyrazole derivatives have been studied for their potential antileishmanial and antimalarial activities , suggesting that they may interact with biological targets in a way that disrupts the life cycle of these pathogens.

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been associated with antileishmanial and antimalarial activities . These activities suggest that the compound may interfere with the biochemical pathways essential for the survival and replication of these pathogens.

Result of Action

Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may exert its effects by disrupting the life cycle of these pathogens at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbon of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or acyl chlorides facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce esters or amides of this compound.

Comparison with Similar Compounds

Similar Compounds

    (3-methyl-1H-pyrazol-1-yl)propionic acid: Similar structure but with a propionic acid moiety.

    (3-methyl-1H-pyrazol-1-yl)butyric acid: Contains a butyric acid moiety instead of acetic acid.

    (3-methyl-1H-pyrazol-1-yl)formic acid: Features a formic acid moiety.

Uniqueness

(3-methyl-1H-pyrazol-1-yl)acetic acid is unique due to its specific combination of a pyrazole ring and an acetic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-5-2-3-8(7-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWDFOAFMVOQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407509
Record name (3-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180741-30-4
Record name (3-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methyl-1H-pyrazol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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